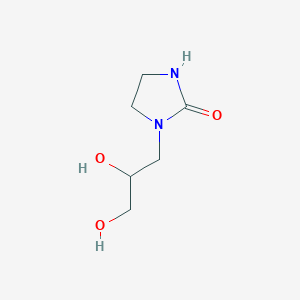

3-(2,3-Dihydroxypropyl)imidazolidinone

Description

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-(2,3-dihydroxypropyl)imidazolidin-2-one |

InChI |

InChI=1S/C6H12N2O3/c9-4-5(10)3-8-2-1-7-6(8)11/h5,9-10H,1-4H2,(H,7,11) |

InChI Key |

OXFHESTUDLNNQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Solubility and Bioavailability : Compounds incorporating the 3-(2,3-dihydroxypropyl) group (e.g., TAK733, refametinib) exhibit improved aqueous solubility compared to analogs like selumetinib, which rely on benzimidazole cores. This is attributed to the hydrophilic dihydroxypropyl side chain .

Target Binding : The dihydroxypropyl group in TAK733 forms hydrogen bonds with MEK’s ATP-binding pocket, enhancing inhibitory activity. In contrast, PD-0325901’s hydroxypropoxy group achieves similar interactions but with reduced metabolic stability .

Toxicity Profiles : Refametinib’s cyclopropane-sulfonamide moiety, combined with the dihydroxypropyl group, reduces off-target effects compared to earlier MEK inhibitors like PD-0325901, which show dose-limiting retinal toxicity .

Comparison with Non-MEK Imidazolidinone Derivatives

Key Observations:

Reactivity: Nitroimidazole derivatives (e.g., 1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole) prioritize electrophilic reactivity over kinase inhibition, unlike this compound-based drugs .

Biological Targets: N-(3-Aminopropyl)-imidazole derivatives are primarily used in industrial applications due to their basicity, whereas the dihydroxypropyl-imidazolidinone scaffold is tailored for protein kinase interaction .

Research Findings and Clinical Implications

- TAK733 : Preclinical studies show IC₅₀ values of <10 nM for MEK1/2 inhibition, with the dihydroxypropyl group critical for maintaining activity in hypoxic tumor microenvironments .

- Refametinib : Phase II trials highlight a 12% response rate in HCC patients, attributed to its optimized pharmacokinetics from the dihydroxypropyl-cyclopropane combination .

- Limitations: Despite advantages, this compound derivatives face challenges in blood-brain barrier penetration due to their polarity, limiting use in CNS cancers .

Preparation Methods

Condensation of Diamines with Carbonyl Compounds

The condensation of 1,2-diamines with carbonyl-containing precursors is a classical approach to imidazolidinone synthesis. For this compound, this method involves reacting ethylenediamine derivatives with glyceraldehyde or its protected forms.

Procedure :

-

Protected Diol Strategy :

-

Direct Condensation :

Key Data :

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethylenediamine + Acetonide | THF, K₂CO₃, 60°C, 12 h | 72 | |

| N-Methylethylenediamine + Glyceraldehyde | AcOH, 70°C, 8 h | 58 |

Advantages : High atom economy and compatibility with scalable batch processes.

Challenges : Glyceraldehyde’s instability necessitates precise temperature control.

Cyclization of Urea Derivatives

Cyclization of propargylic ureas or thioureas catalyzed by non-nucleophilic bases offers a modern route to imidazolidinones. This method, highlighted in recent organocatalytic studies, enables rapid ring formation under mild conditions.

Procedure :

-

Urea Formation :

-

Base-Catalyzed Cyclization :

Key Data :

Advantages : Mild conditions and high functional group tolerance.

Challenges : Requires anhydrous solvents and expensive catalysts.

Enzymatic Reduction of Keto Intermediates

Ketoreductase (KRED)-catalyzed asymmetric reduction provides enantioselective access to chiral dihydroxypropyl side chains, critical for pharmaceutical applications.

Procedure :

-

Keto-Imidazolidinone Synthesis :

-

3-(2-Oxoethyl)imidazolidinone is prepared via Heck coupling or aldol condensation.

-

-

Enzymatic Reduction :

Key Data :

Advantages : Excellent enantioselectivity and scalability.

Challenges : High cost of enzymes and cofactors.

One-Pot Multistep Synthesis

Industrial patents emphasize one-pot strategies to minimize intermediate isolation. A notable example involves sequential formylation, cyclization, and deprotection.

Procedure :

-

Formylation :

-

Ethylenediamine reacts with 2,3-dihydroxypropyl formate in dimethylacetamide (DMAc) at 100°C.

-

-

Cyclization :

-

Addition of p-toluenesulfonic acid (p-TsOH) induces ring closure.

-

-

Deprotection :

Key Data :

Advantages : Reduced purification steps and higher throughput.

Challenges : Risk of side reactions due to harsh conditions.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic Systems

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide improves yields in biphasic systems (e.g., water/toluene).

-

Lewis Acids : ZnCl₂ facilitates imine formation in condensation reactions.

Analytical Characterization

-

NMR Spectroscopy : δ 3.4–3.7 ppm (m, –CH₂– of imidazolidinone), δ 4.8–5.2 ppm (bs, –OH).

-

HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).

Pharmaceutical Applications

-

Cystic Fibrosis Therapies : Serves as an intermediate in CFTR modulators like (R)-1-(2,2-difluorobenzo[d]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide.

-

IL-17A Inhibitors : Used in scalable syntheses of anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(2,3-Dihydroxypropyl)imidazolidinone, and how can stereochemical purity be ensured?

- Methodological Answer : Multi-step synthesis involving alkylation of imidazolidinone precursors with glycidol derivatives is common. For example, nucleophilic substitution of 2,3-epoxypropanol with imidazolidinone under basic conditions (e.g., KOH/EtOH) yields the dihydroxypropyl adduct . Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) and stereochemical verification using chiral HPLC or polarimetry are critical to ensure enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydroxypropyl chain position) and hydrogen bonding via hydroxyl proton shifts (δ 3.5–4.2 ppm) .

- FT-IR : Detects carbonyl stretching (~1700 cm⁻¹ for imidazolidinone) and hydroxyl groups (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 201.1) .

Q. How can researchers mitigate hygroscopicity challenges during storage of this compound?

- Methodological Answer : Store under inert gas (argon) in desiccators with silica gel. Lyophilization from aqueous solutions improves stability. Pre-weighed aliquots in sealed vials reduce exposure to humidity .

Advanced Research Questions

Q. What role does the dihydroxypropyl moiety play in modulating MEK/ERK pathway inhibition, as seen in analogs like refametinib?

- Methodological Answer : The dihydroxypropyl group enhances solubility and hydrogen bonding with kinase active sites (e.g., MEK1 ATP-binding pocket). Competitive binding assays (SPR or fluorescence polarization) and co-crystallography (PDB ID: 3PP1) reveal that the hydroxyl groups stabilize interactions with Asp190 and Lys97 residues, critical for inhibitory activity .

Q. How do structural modifications of this compound affect its pharmacokinetic profile in in vivo models?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify via LC-MS/MS. The dihydroxypropyl group reduces CYP3A4-mediated oxidation compared to hydrophobic analogs .

- Tissue Distribution : Radiolabeled analogs (³H or ¹⁴C) administered to rodents, followed by autoradiography, show enhanced blood-brain barrier penetration due to hydroxyl-mediated transporter interactions .

Q. How should researchers resolve contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Orthogonal Validation : Replicate assays in NCI-60 panels using standardized protocols (e.g., SRB assay, 48–72 hr exposure) .

- Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines (e.g., EGFR/ERK pathway activation status) to identify biomarkers .

Q. What computational approaches predict the compound’s interaction with non-target proteins (e.g., off-target kinase inhibition)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with kinase homology models (e.g., PKA, PKC isoforms) to assess binding affinity.

- Proteome-Wide Profiling : Combine affinity chromatography (immobilized compound) with LC-MS/MS to identify interacting proteins in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.